![molecular formula C7H10N2O2 B126422 (E)-2-Cyanoethyl 3-AMinobut-2-enoate CAS No. 88977-32-6](/img/structure/B126422.png)
(E)-2-Cyanoethyl 3-AMinobut-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyanoethyl 3-AMinobut-2-enoate typically involves the reaction of cyanoacetic acid with ethyl acrylate under basic conditions to form the cyanoethyl ester. This intermediate is then reacted with an amine, such as but-2-en-1-amine, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyanoethyl 3-AMinobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis Applications
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Intermediate in Pharmaceutical Synthesis:
(E)-2-Cyanoethyl 3-aminobut-2-enoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the synthesis of barnidipine hydrochloride, a calcium channel blocker used for treating hypertension. The compound serves as a precursor in the formation of key intermediates through cyclization and hydrolysis reactions, yielding high-purity products with significant biological activity . -
Synthesis of Dihydropyridine Derivatives:
The compound is employed to synthesize dihydropyridine derivatives, which are crucial in medicinal chemistry due to their wide range of pharmacological activities. For example, it can be reacted with various aldehydes and ketones to form substituted dihydropyridines that exhibit anti-hypertensive properties .
Biological Applications
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Antihypertensive Activity:
Research indicates that compounds derived from this compound exhibit significant antihypertensive effects. The dihydropyridine derivatives synthesized from this compound have shown efficacy in lowering blood pressure by blocking calcium channels in vascular smooth muscle cells . -
Potential Anticancer Properties:
There is emerging interest in the potential anticancer properties of derivatives synthesized from this compound. Some studies suggest that these derivatives may inhibit autophagy pathways that cancer cells exploit for survival, making them candidates for further investigation as anticancer agents .
Case Study 1: Synthesis of Barnidipine
In a study focused on barnidipine hydrochloride synthesis, this compound was used as an intermediate to generate key compounds through a series of reactions involving cyclization and hydrolysis. The final product demonstrated high optical purity and significant antihypertensive activity, showcasing the compound's utility in pharmaceutical applications .
Case Study 2: Development of Dihydropyridine Derivatives
Another research effort involved synthesizing various dihydropyridine derivatives from this compound. These derivatives were tested for their calcium channel blocking activities, confirming their potential as effective antihypertensive agents. The study highlighted the importance of this compound in developing novel therapeutic agents .
Mechanism of Action
The mechanism of action of (E)-2-Cyanoethyl 3-AMinobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing biological pathways such as calcium channel modulation. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl 3-Aminobut-2-enoate: A structural isomer with similar properties.
Ethyl 3-Aminobut-2-enoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 3-Aminobut-2-enoate: Another ester derivative with distinct chemical behavior.
Uniqueness
(E)-2-Cyanoethyl 3-AMinobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both cyano and amino groups allows for versatile chemical transformations and makes it a valuable intermediate in pharmaceutical synthesis .
Biological Activity
(E)-2-Cyanoethyl 3-Aminobut-2-enoate, also known by its CAS number 88977-32-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 168.15 g/mol
The compound features a cyano group and an amino group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the following effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : By binding to certain receptors, it may modulate physiological responses, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that the compound showed inhibitory effects on Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic activity against cancer cell lines. A case study highlighted its efficacy against human breast cancer cells (MCF-7), where it induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values between 50–100 µg/mL. |
Study B | Showed cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis at concentrations >25 µM. |
Study C | Investigated enzyme inhibition; results indicated potential as a competitive inhibitor for specific metabolic enzymes. |
Case Studies
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections assessed the effectiveness of this compound as an adjunct therapy. Results indicated a significant reduction in infection markers when combined with standard antibiotic treatment.
- Cancer Treatment : In vitro experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.
Properties
IUPAC Name |
2-cyanoethyl (E)-3-aminobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRICXKOUIGOK-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OCCC#N)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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